4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrolone derivative featuring a 4-chlorobenzoyl group at position 4, a 2-(dimethylamino)ethyl substituent at position 1, a hydroxyl group at position 3, and a thiophen-2-yl moiety at position 3. The presence of electron-withdrawing (chlorobenzoyl) and electron-donating (dimethylaminoethyl) groups in this structure suggests unique electronic properties that may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-21(2)9-10-22-16(14-4-3-11-26-14)15(18(24)19(22)25)17(23)12-5-7-13(20)8-6-12/h3-8,11,16,23H,9-10H2,1-2H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBVLUUKYPPXKB-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrrolone ring : A five-membered cyclic structure that contributes to its chemical reactivity.
- Chlorobenzoyl group : Enhances lipophilicity and potential interactions with biological targets.
- Dimethylaminoethyl side chain : Suggests possible neuroactive properties.
- Hydroxy group : May participate in hydrogen bonding, influencing solubility and reactivity.
The molecular formula is with a molecular weight of approximately 426.9 g/mol.
Antioxidant Properties
Preliminary studies indicate that derivatives of this compound exhibit significant antioxidant activity. For instance, research has shown that certain pyrrole derivatives demonstrate moderate to high antioxidant effects, with some compounds achieving up to 62% inhibition of lipid peroxidation at concentrations of 100 μM . This suggests potential applications in mitigating oxidative stress-related diseases.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly as a potential inhibitor of cyclooxygenase (COX) enzymes. Notably, derivatives have shown selective inhibition against COX-2, a key enzyme involved in inflammatory processes. For example, certain analogs displayed IC50 values as low as 0.55 μM against COX-2 . This positions the compound as a candidate for therapeutic development in inflammatory diseases.
Lipoxygenase Inhibition
In addition to COX inhibition, the compound has been investigated for its lipoxygenase (LOX) inhibitory activity. Some derivatives demonstrated significant inhibition of soybean LOX, with IC50 values reported at 27.5 μM . This dual inhibitory action on both COX and LOX pathways indicates the potential for developing multifunctional anti-inflammatory agents.
The biological activity of 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one likely involves interaction with specific enzymes and receptors. The chlorobenzoyl group enhances binding affinity to target proteins, while the dimethylaminoethyl moiety may influence central nervous system activity. The hydroxy group can facilitate interactions through hydrogen bonding, potentially modulating enzyme activity or receptor signaling pathways.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- COX-2 Inhibition Study :
- Lipoxygenase Inhibition :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research suggests that it may act similarly to established anticancer agents, potentially offering new avenues for therapeutic development. The mechanisms of action are believed to involve the inhibition of tumor growth and induction of apoptosis in cancer cells.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Its ability to modulate neurotransmitter systems may provide protective benefits against neuronal damage .
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses significant antibacterial and antiviral activities. It has shown effectiveness against various bacterial strains and viruses, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Potential
The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .
Study 1: Anticancer Mechanisms
A study published in PMC investigated the anticancer mechanisms of similar pyrrole derivatives, highlighting their ability to induce apoptosis through the activation of caspase pathways. This suggests that 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one may share similar pathways, warranting further investigation into its efficacy against specific cancer types .
Study 2: Neuroprotective Effects
Another research article focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage, supporting the hypothesis that 4-(4-chlorobenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one could offer similar protective benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic moieties. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of Pyrrolone Derivatives
Pharmacological Activity
- Antimicrobial Potential: While direct data for the target compound is unavailable, analogs such as (4-chlorophenyl-thiazole derivatives) exhibit antimicrobial activity. The thiophen-2-yl group in the target compound may enhance membrane penetration, similar to sulfur-containing heterocycles in .
- Kinase Inhibition: Pyrrolones with electron-withdrawing substituents (e.g., chlorobenzoyl) are known to interact with ATP-binding pockets in kinases . The dimethylaminoethyl group in the target compound could mimic cationic side chains in kinase inhibitors like imatinib.
Physicochemical Properties
- Solubility: The dimethylaminoethyl group in the target compound introduces a tertiary amine, improving aqueous solubility compared to non-polar analogs like . However, the hydrophobic thiophen-2-yl and chlorobenzoyl groups may offset this advantage.
- Stability : The 3-hydroxyl group in the target compound and may confer susceptibility to oxidation, necessitating stabilization via formulation (e.g., lyophilization or prodrug derivatization).
Key Research Findings and Challenges
Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective cyclization and purification due to its polar substituents. Lessons from suggest using Pd/Cu catalysts for coupling steps.
Biological Screening: No in vitro or in vivo data is available for the target compound. Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) is recommended, leveraging structural similarities to .
SAR Insights: Replacement of the thiophen-2-yl group with bulkier aryl groups (e.g., ) reduces yield but may improve target binding. The dimethylaminoethyl side chain could be modified to a morpholinoethyl group (as in ) to enhance metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
